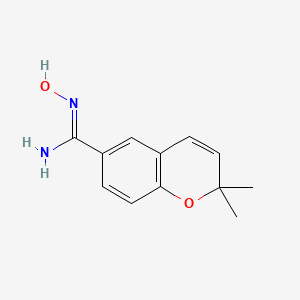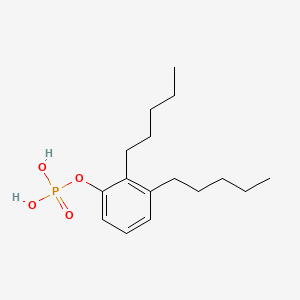![molecular formula C9H10N2O4 B15094310 (6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one](/img/structure/B15094310.png)
(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one is a complex organic compound with a unique structure that includes a fused pyrimido-oxazocin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one typically involves multi-step organic reactions. The starting materials often include precursors such as substituted pyrimidines and oxazocins. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6R,8R,9R)-3-methyl-2-oxo-2,6,7,8,9,10-hexahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-8-yl 2-methoxyacetate
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness
(6R,8S,9R)-8-Hydroxy-7,8,9,10-tetrahydro-6,9-epoxypyrimido[2,1-b][1,3]oxazocin-2(6H)-one is unique due to its specific stereochemistry and the presence of both hydroxyl and epoxide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
11-hydroxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
InChI |
InChI=1S/C9H10N2O4/c12-5-3-8-11-2-1-7(13)10-9(11)14-4-6(5)15-8/h1-2,5-6,8,12H,3-4H2 |
Clé InChI |
FPFNWDCSPVCSJA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2COC3=NC(=O)C=CN3C1O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


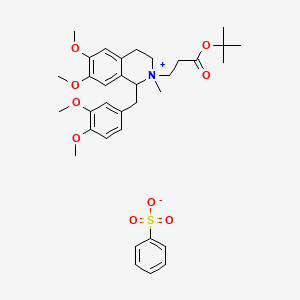


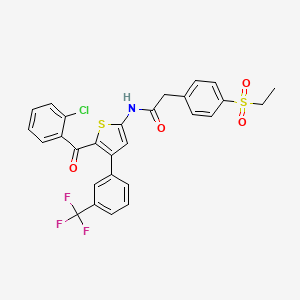
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B15094248.png)

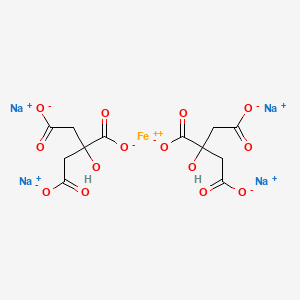
![2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide](/img/structure/B15094260.png)

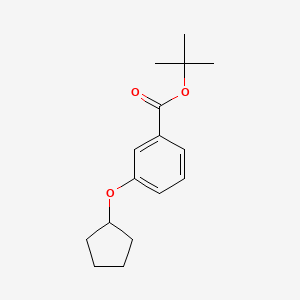

![Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane](/img/structure/B15094285.png)
